molecular formula C10H18N2O5 B1516258 N-Carbamoylglutamic acid diethyl ester

N-Carbamoylglutamic acid diethyl ester

Cat. No.: B1516258
M. Wt: 246.26 g/mol
InChI Key: CWFWAKRHCJDKED-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamoylglutamic acid diethyl ester (CAS 911658-62-3) is an ester derivative of glutamic acid with a molecular formula of C10H18N2O5 . It serves as an important synthetic intermediate and research tool in organic and medicinal chemistry. Researchers value this diethyl ester for its potential as a protected precursor in the synthesis of more complex molecules, including its parent compound, N-carbamoylglutamic acid. The parent structure, N-carbamoyl-L-glutamic acid (also known as Carglumic acid), is a well-characterized orphan drug that functions as a synthetic analogue of N-acetyl glutamate (NAG) . It acts as an essential cofactor activator for the enzyme carbamoyl phosphate synthetase 1 (CPS1), playing a critical role in the first step of the urea cycle to enhance ureagenesis and detoxify ammonia . As a derivative, this compound provides scientists with a versatile building block for probing biochemical pathways related to nitrogen metabolism, developing prodrugs, or creating novel compounds for biological evaluation. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

diethyl (2S)-2-(carbamoylamino)pentanedioate

InChI

InChI=1S/C10H18N2O5/c1-3-16-8(13)6-5-7(12-10(11)15)9(14)17-4-2/h7H,3-6H2,1-2H3,(H3,11,12,15)/t7-/m0/s1

InChI Key

CWFWAKRHCJDKED-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Carbamoylglutamic acid diethyl ester belongs to the broader class of carbamate esters, which are characterized by a urethane linkage (–O–CO–NH–). Below is a comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Properties References
This compound 911658-62-3 C₁₁H₁₈N₂O₆* Carbamoyl, diethyl esters, glutamic acid backbone Intermediate in organic synthesis
Carbamic acid, ethyl-, ethyl ester 623-78-9 C₅H₁₁NO₂ Ethyl carbamate, simple alkyl chains Solvent, organic intermediate
2,5-Bis(benzoyloxy)hexanedioic acid diethyl ester (BHDE) - C₂₄H₂₆O₈ Benzoyloxy groups, diethyl esters Radical polymerization initiator (50% yield at 86°C)
Carbamodithioic acid, N,N-diethyl-, methyl ester 686-07-7 C₆H₁₃NS₂ Dithiocarbamate, methyl ester Rubber vulcanization, pesticide intermediate
N-Ethyl-N-methylcarbamic acid 3-acetylphenyl ester 855300-09-3 C₁₂H₁₅NO₃ Aromatic acetyl group, ethyl-methyl substitution Pharmaceutical intermediate (Rivastigmine-related)

*Inferred molecular formula based on glutamic acid (C₅H₉NO₄) + carbamoyl (CONH₂) + 2 ethyl ester groups.

Preparation Methods

General Synthetic Approach

The primary method for synthesizing this compound involves the esterification of glutamic acid with diethyl carbonate in the presence of a base catalyst. This reaction facilitates the formation of the diethyl ester of the N-carbamoyl derivative of glutamic acid.

This method leverages the nucleophilic substitution of hydroxyl groups by ethoxy groups from diethyl carbonate, forming the diethyl ester moiety while introducing the carbamoyl functionality.

Detailed Reaction Mechanism Insights

  • The base deprotonates the carboxyl groups of glutamic acid, increasing nucleophilicity.
  • Diethyl carbonate acts as an electrophilic carbonyl source.
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon of diethyl carbonate, resulting in esterification and carbamoyl group incorporation.
  • Refluxing ensures sufficient energy for the reaction to proceed to completion.

Industrial Scale Production

In industrial settings, the synthesis is scaled up using continuous flow reactors and automated systems, which provide:

  • Enhanced control over reaction parameters (temperature, time, reagent feed rates)
  • Improved reaction efficiency and yield
  • Consistent product quality
  • Easier purification processes due to controlled reaction environments

Alternative Synthetic Routes

While the primary route involves diethyl carbonate and glutamic acid, patents and literature on similar N,N-disubstituted carboxamides suggest potential alternative methods, such as:

  • Using carbamoyl chlorides or other carbamoyl derivatives as reagents
  • Employing different bases or catalysts like triethylamine or pyridine for activation
  • Modifying reaction solvents and temperatures for optimized yields

However, specific alternative methods for this compound are less documented and require further experimental validation.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Method Industrial Method
Starting Materials Glutamic acid, diethyl carbonate Same, with high-purity reagents
Catalyst/Base Sodium hydride, potassium carbonate Automated base dosing (e.g., potassium carbonate)
Reaction Conditions Reflux, several hours Continuous flow, controlled temperature
Purification Recrystallization, column chromatography Automated purification systems
Yield Moderate to high (dependent on conditions) High and consistent
Scalability Limited to batch scale Large scale continuous production
Reaction Monitoring TLC, GC-MS Online sensors, real-time analysis

Research Findings and Notes

  • The reaction's success depends heavily on the base strength and reaction temperature; stronger bases and higher temperatures favor complete esterification.
  • Purity of diethyl carbonate and glutamic acid significantly affects the final product quality.
  • Continuous flow reactors reduce side reactions and improve reproducibility in industrial synthesis.
  • The compound’s stability under reaction conditions allows for flexible processing times without significant degradation.
  • No significant data from alternative methods were found in the reviewed patents, indicating the diethyl carbonate route remains the most efficient and widely accepted method.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Carbamoylglutamic acid diethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves carbamate coupling reactions between glutamic acid derivatives and ethyl carbamoylating agents. For example, analogous carbamic acid esters are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions, often using catalysts like DMAP or DCC to enhance efficiency . Yield optimization requires strict control of temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Impurities from incomplete esterification can be minimized via column chromatography or recrystallization .

Q. How is this compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization employs a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify ester and carbamoyl functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or MALDI-TOF).
  • Infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹).
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% typical for research-grade material) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at ambient temperatures (20–25°C) to prevent hydrolysis of the ester or carbamate groups. Exposure to moisture or acidic/basic conditions accelerates degradation, necessitating periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Design of Experiments (DOE) approaches, such as factorial designs, are critical to identify interactions between variables (e.g., solvent choice, catalyst loading). Chiral HPLC or polarimetry should monitor enantiomeric excess, particularly if the compound is derived from L-glutamic acid. Continuous-flow reactors may improve scalability by enhancing mixing and heat transfer, reducing side reactions .

Q. How can researchers resolve contradictory data in spectroscopic analysis of this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) may arise from residual solvents, tautomerism, or degradation byproducts. Cross-validation using orthogonal techniques (e.g., 2D NMR or high-resolution MS) is essential. For example, HSQC can clarify ambiguous proton-carbon correlations, while tandem MS/MS identifies fragmentation pathways .

Q. What are the potential applications of this compound in prodrug design or enzyme inhibition studies?

  • Methodological Answer : The carbamate and ester groups make it a candidate for prodrug synthesis, where controlled hydrolysis releases active moieties (e.g., glutamic acid derivatives). In enzyme studies, it may act as a transition-state analog for carboxypeptidases or amidases. Kinetic assays (e.g., UV-Vis monitoring of substrate depletion) can quantify inhibitory effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is suitable after derivatization (e.g., silylation) to enhance volatility. Alternatively, reverse-phase HPLC with a C18 column and acetonitrile/water gradients provides robust separation from biological interferents. Calibration curves using deuterated internal standards improve accuracy .

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